Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

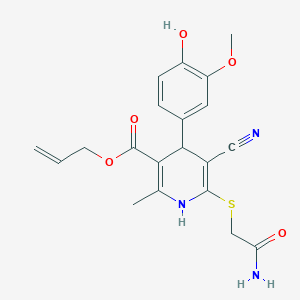

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a multifunctional structure. Key features include:

- Core structure: A 1,4-dihydropyridine ring, a scaffold known for calcium channel modulation and redox activity.

- Substituents: A 4-hydroxy-3-methoxyphenyl group at position 4, providing phenolic and methoxy moieties for hydrogen bonding and lipophilicity. A 5-cyano group and 2-methyl group, enhancing electronic delocalization and steric stability. A thioether-linked 2-amino-2-oxoethyl side chain at position 6, introducing sulfhydryl and amide functionalities.

Properties

IUPAC Name |

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-4-7-28-20(26)17-11(2)23-19(29-10-16(22)25)13(9-21)18(17)12-5-6-14(24)15(8-12)27-3/h4-6,8,18,23-24H,1,7,10H2,2-3H3,(H2,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEPQTLQMDDTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes functional groups such as cyano, hydroxy, and methoxy, which are crucial for its biological activity.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxy and methoxy groups enhances the electron-donating ability, which can neutralize free radicals and reduce oxidative stress in cells. Studies on related dihydropyridines have shown a correlation between their structure and antioxidant capacity .

2. Anti-inflammatory Effects

Dihydropyridines have been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be attributed to its interaction with various signaling pathways involved in inflammation . For instance, it may modulate the NF-kB pathway, which plays a critical role in inflammatory responses.

3. Cardiovascular Benefits

Compounds in the dihydropyridine class are well-known calcium channel blockers. This activity can lead to vasodilation and reduced blood pressure, making them valuable in treating hypertension and other cardiovascular diseases. The specific compound under discussion may exhibit similar effects through calcium channel inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : By inhibiting calcium influx into cells, it reduces vascular resistance and promotes blood flow.

- Antioxidant Mechanism : The compound may scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Modulation of Inflammatory Pathways : It potentially alters the expression of genes involved in inflammation, leading to decreased production of inflammatory mediators.

Case Study 1: Cardiovascular Research

A study investigated the effects of a similar dihydropyridine derivative on hypertensive rats. Results showed a significant reduction in systolic blood pressure and improvement in cardiac function after administration of the compound over four weeks .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant enzyme activity (e.g., superoxide dismutase and catalase) compared to control groups. This suggests a protective effect against oxidative stress-induced cellular damage .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Calcium Channel Blocking |

|---|---|---|---|

| Compound A | High | Moderate | Yes |

| Compound B | Moderate | High | Yes |

| Allyl Compound | High | High | Yes |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that dihydropyridine derivatives exhibit significant anticancer properties. Specifically, Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cells by promoting apoptosis through the activation of caspase pathways .

Cardiovascular Applications

Dihydropyridines are well-known calcium channel blockers, which are crucial for managing hypertension and angina. The specific compound under discussion may enhance vascular relaxation and reduce blood pressure through its action on L-type calcium channels.

Research Findings : A study indicated that derivatives of dihydropyridine can lead to significant vasodilation effects, thus supporting their use in treating cardiovascular diseases .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Evidence : Research has shown that similar compounds can inhibit the production of TNF-alpha and IL-6, key mediators in inflammatory processes .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

- Target compound : 1,4-dihydropyridine core.

- Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

- Pyrimidine core with a 2-oxo-1,2,3,4-tetrahydropyrimidine scaffold.

- Substituents: 3,4-difluorophenyl (electron-withdrawing) and methoxymethyl (electron-donating).

- Key difference : Pyrimidine derivatives often exhibit distinct pharmacokinetic profiles due to altered ring strain and hydrogen-bonding capacity .

Substituent Analysis

Aryl Group Modifications

Thioether Side Chain Variations

Common Strategies

- Target compound : Likely synthesized via Hantzsch DHP condensation, with post-functionalization for thioether and ester groups.

Structural and Functional Implications

Electronic Effects

- Fluorine substituents in ’s compound increase electronegativity, altering binding affinities compared to the target’s methoxy group .

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.